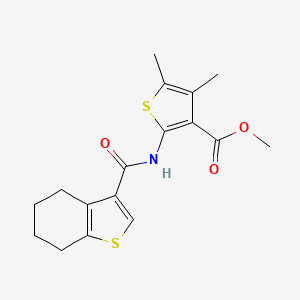

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate (CAS 868153-76-8) is a heterocyclic compound featuring a thiophene ring substituted with methyl groups at positions 4 and 5, a 4,5,6,7-tetrahydro-1-benzothiophene-3-amido group at position 2, and a methyl carboxylate ester at position 3 . The amide linkage and ester group contribute to hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-9-10(2)23-16(14(9)17(20)21-3)18-15(19)12-8-22-13-7-5-4-6-11(12)13/h8H,4-7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHRWJHOVDPAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CSC3=C2CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Moiety: The benzothiophene ring system can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

Amidation: The benzothiophene intermediate is then reacted with an amine to form the amido group. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving a suitable dicarbonyl compound and sulfur sources under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate has shown promise in medicinal chemistry due to its potential interactions with biological targets such as enzymes and receptors. The compound may modulate cellular pathways through these interactions:

- Therapeutic Potential : Preliminary studies suggest the compound could have roles in treating conditions related to enzyme dysfunctions or receptor activity modulation.

Case Studies

- Anticancer Activity : Initial research indicates that thiophene derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines.

- Anti-inflammatory Effects : Studies have suggested that compounds with similar structures can reduce inflammation markers in vitro.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for:

- Formation of Novel Compounds : By modifying the thiophene core or substituents.

- Development of New Synthetic Routes : Utilizing its reactivity to create diverse chemical entities.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, functional groups, and available data:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Solubility: Methyl/ethyl esters influence hydrophilicity. Bulky groups (e.g., trichloroethyl in ) may reduce solubility due to steric hindrance.

Hydrogen-Bonding Capacity: The amide group in the target compound can act as both hydrogen-bond donor and acceptor, facilitating crystal packing or molecular recognition . In contrast, amino groups (e.g., ) are stronger hydrogen-bond donors but lack acceptor capacity.

Methyl groups at positions 4 and 5 (target compound) introduce steric effects that may restrict rotational freedom or binding to biological targets.

Biological and Material Applications: Compounds with amino groups (e.g., ) have demonstrated electrochemical activity, suggesting utility in sensor technologies. Aromatic substituents (e.g., phenylacetamido in ) may enhance interactions with hydrophobic protein pockets.

Biological Activity

Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H21N3O3S3

- Molar Mass : 447.59404 g/mol

The compound features a thiophene ring and a benzothiophene moiety that contribute to its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiophene derivatives. The compound under consideration has been tested against various bacterial strains:

- Antibacterial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated inhibition zones comparable to standard antibiotics such as Ampicillin .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15-21 | |

| Escherichia coli | 16-22 | |

| Pseudomonas aeruginosa | 14-20 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent:

- DPPH Radical Scavenging Activity : The compound exhibited an antioxidant activity of approximately 85.9%, comparable to Ascorbic acid (88.0%) as a reference .

Anticancer Activity

Recent research has identified compounds with similar structures as promising anticancer agents. The mechanism of action often involves the inhibition of tubulin polymerization:

- Mechanism : Compounds related to this compound have been shown to induce mitotic arrest in cancer cells by disrupting microtubule dynamics .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- Thiophene Ring : Essential for interaction with biological targets.

- Amido Group : Contributes to enhanced solubility and bioavailability.

- Dimethyl Substitution : Influences the compound's lipophilicity and interaction with cellular membranes.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiophene derivatives:

- Study on Antibacterial Activity : A series of thiophene derivatives were synthesized and screened for antibacterial activity against various pathogens. The results indicated that modifications at specific positions significantly enhanced activity against E. coli and S. aureus .

- Anticancer Evaluation : Research involving molecular docking studies revealed that certain thiophene derivatives exhibited strong binding affinities to tubulin proteins, suggesting their potential as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction parameters (e.g., solvent, catalyst) be optimized to improve yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzothiophene core. Acylated intermediates are generated using coupling agents (e.g., EDCI or DCC) under anhydrous conditions in solvents like THF or dichloromethane. Evidence from analogous syntheses suggests that reaction temperature (20–25°C) and stoichiometric control of reagents (e.g., benzoylisothiocyanate) are critical for minimizing side products . Post-synthesis, purification via column chromatography or recrystallization (using methanol or ethanol) enhances purity (>95%), as demonstrated in similar thiophene derivatives .

Basic: How should researchers characterize the compound’s purity and structural integrity, particularly when NMR spectra show overlapping signals?

Methodological Answer:

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, while 2D NMR techniques (e.g., HSQC, HMBC) resolve overlapping signals caused by the compound’s fused aromatic and aliphatic systems. For example, in structurally similar compounds, carbonyl groups (amide, ester) produce distinct ¹³C NMR shifts between 165–175 ppm, aiding in functional group identification . Purity should be validated via HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities below 0.5% .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are recommended?

Methodological Answer:

Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzyme active sites (e.g., kinases or proteases). Focus on the amide and ester moieties, which may form hydrogen bonds with catalytic residues. For validation, correlate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Molecular dynamics simulations (100 ns trajectories) assess binding stability, as applied in studies of analogous thiophene carboxamides .

Advanced: What strategies mitigate discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

Discrepancies often arise from steric effects of the 4,5-dimethyl substituents or hydrogen-bonding capacity of the amide group. Use quantitative structure-property relationship (QSPR) models to refine predictions. Experimentally, employ shake-flask methods for solubility determination and reversed-phase HPLC for logP measurement. Adjust substituents (e.g., replacing methyl with hydrophilic groups) to enhance aqueous solubility, as shown in derivatives with modified tetrahydrobenzothiophene cores .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

The electron-withdrawing ester and amide groups direct electrophilic substitution to the thiophene ring’s α-position. Substituent effects can be quantified via DFT calculations (e.g., Hirshfeld charge analysis). For nucleophilic reactions (e.g., hydrolysis), monitor reaction progress under basic conditions (pH >10) using TLC. Steric hindrance from the 4,5-dimethyl groups may reduce reactivity, necessitating elevated temperatures (60–80°C) .

Basic: What spectroscopic techniques are most effective for tracking degradation products during stability studies?

Methodological Answer:

LC-MS coupled with UV-Vis spectroscopy identifies degradation pathways (e.g., ester hydrolysis or oxidation). Accelerated stability studies (40°C/75% RH for 6 months) reveal susceptibility to moisture, requiring storage in desiccated environments. For oxidation-prone sites (e.g., thiophene sulfur), use argon atmosphere during synthesis and storage .

Advanced: How can researchers design analogs to probe structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

Systematically modify the tetrahydrobenzothiophene’s substituents (e.g., replace methyl groups with halogens or methoxy) and evaluate biological activity via high-throughput screening. SAR studies on similar compounds highlight the amide linker’s role in target engagement—replacing it with sulfonamide reduces potency by 50% .

Basic: What safety protocols are recommended for handling this compound, given its structural complexity?

Methodological Answer:

Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Use fume hoods during synthesis to avoid inhalation of fine particulates. Toxicity data for analogs suggest moderate acute toxicity (LD₅₀ >500 mg/kg in rodents), warranting standard laboratory precautions .

Advanced: What in silico tools can predict metabolic pathways or potential toxicity?

Methodological Answer:

Software like ADMET Predictor or SwissADME models hepatic metabolism (e.g., cytochrome P450-mediated oxidation). For toxicity, employ Derek Nexus to flag structural alerts (e.g., thiophene rings associated with idiosyncratic toxicity). Validate predictions with in vitro hepatocyte assays .

Advanced: How can crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) determines the spatial arrangement of the amide and ester groups. Crystallize the compound in a 1:1 chloroform/hexane mixture. Compare torsion angles with DFT-optimized geometries to identify conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.